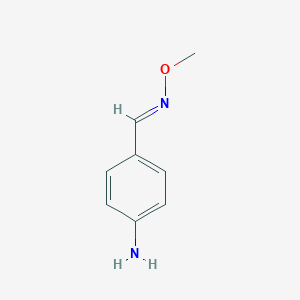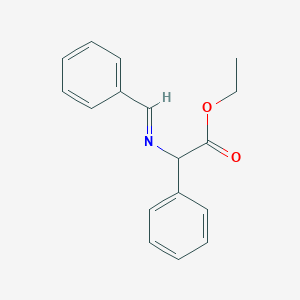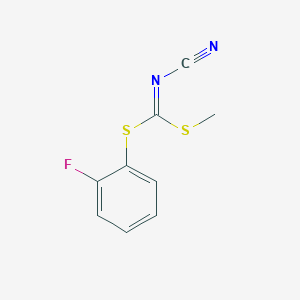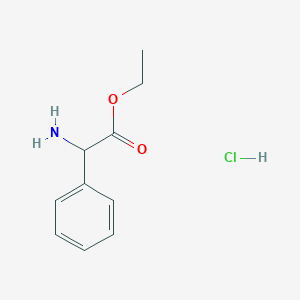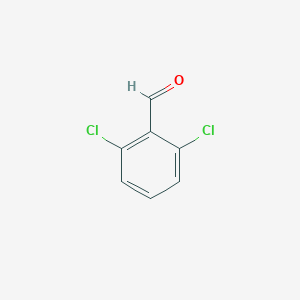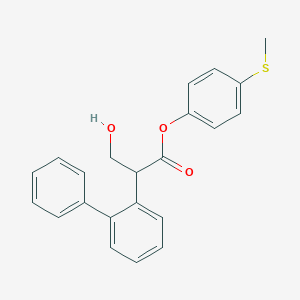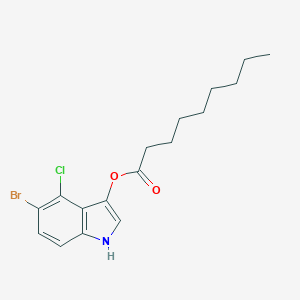
5-Bromo-4-chloro-1H-indol-3-yl nonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-chloro-1H-indol-3-yl nonanoate: is a fluorescent substrate used primarily for enzyme detection. This compound reacts with various enzymes to produce a fluorescent product, making it a valuable tool in biochemical assays . It has shown activity against enzymes such as β-galactosidase, α-chymotrypsin, and β-glucuronidase .
Méthodes De Préparation
The synthesis of 5-Bromo-4-chloro-1H-indol-3-yl nonanoate typically involves the following steps:
Synthesis of the Indole Precursor: The indole ring is synthesized through various methods, including Fischer indole synthesis or Bartoli indole synthesis.
Halogenation: The indole precursor undergoes halogenation to introduce bromine and chlorine atoms at the 5 and 4 positions, respectively.
Esterification: The halogenated indole is then esterified with nonanoic acid to form this compound.
Analyse Des Réactions Chimiques
5-Bromo-4-chloro-1H-indol-3-yl nonanoate undergoes several types of chemical reactions:
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Bromo-4-chloro-1H-indol-3-yl nonanoate has a wide range of scientific research applications:
Biochemistry: It is used as a fluorescent substrate to detect enzyme activity in various biochemical assays.
Molecular Biology: The compound is employed in gene expression studies to monitor the activity of enzymes like β-galactosidase.
Medical Research: It is used in the development of diagnostic assays for detecting enzyme-related diseases.
Industrial Applications: The compound is utilized in the production of enzyme-based biosensors.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-chloro-1H-indol-3-yl nonanoate involves its interaction with specific enzymes. When the compound is exposed to enzymes like β-galactosidase, α-chymotrypsin, and β-glucuronidase, it undergoes enzymatic hydrolysis to produce a fluorescent product . This fluorescence can be measured to determine the activity of the enzyme, making it a valuable tool in various assays .
Comparaison Avec Des Composés Similaires
5-Bromo-4-chloro-1H-indol-3-yl nonanoate is unique due to its specific halogenation pattern and ester group, which confer distinct properties compared to other indole derivatives. Similar compounds include:
5-Bromo-4-chloro-3-indolyl nonanoate: This compound has a similar structure but differs in the position of the ester group.
5-Bromo-4-chloro-3-indolyl beta-D-glucuronide sodium salt: This compound is used as a chromogenic substrate for β-glucuronidase detection.
5-Bromo-4-chloro-3-indolyl phosphate disodium salt: This compound is used in various biochemical assays for enzyme detection.
These compounds share similar applications but differ in their specific chemical properties and the enzymes they target.
Propriétés
IUPAC Name |
(5-bromo-4-chloro-1H-indol-3-yl) nonanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrClNO2/c1-2-3-4-5-6-7-8-15(21)22-14-11-20-13-10-9-12(18)17(19)16(13)14/h9-11,20H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSCZNTXZOTUFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564414 |
Source


|
| Record name | 5-Bromo-4-chloro-1H-indol-3-yl nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133950-77-3 |
Source


|
| Record name | 5-Bromo-4-chloro-1H-indol-3-yl nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
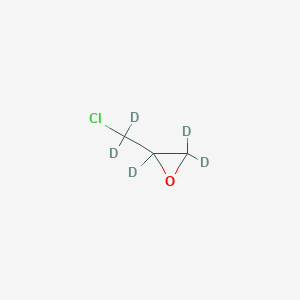
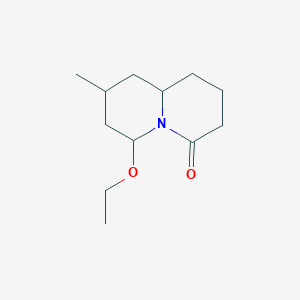
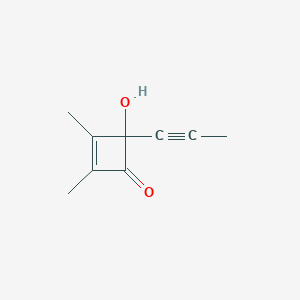
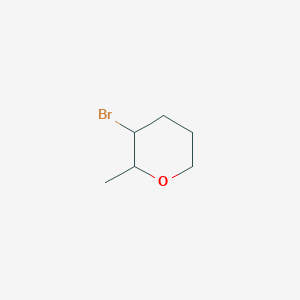
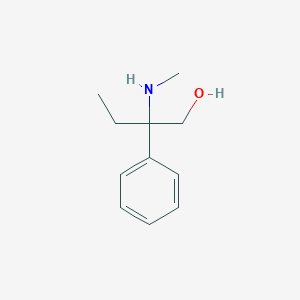
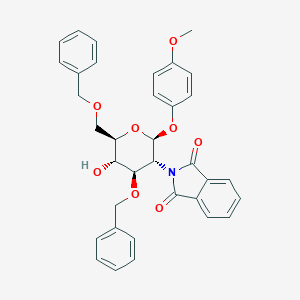
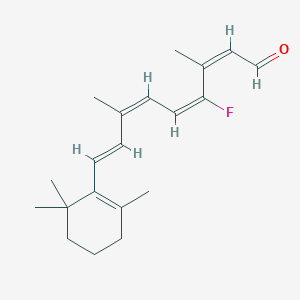
![tert-butyl N-[(2S)-1-[[(E)-1-(methylamino)-1-oxobut-2-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B137645.png)
